molecular formula C7H14O B14738148 1-Hexene, 6-methoxy- CAS No. 5084-33-3

1-Hexene, 6-methoxy-

Cat. No.: B14738148
CAS No.: 5084-33-3
M. Wt: 114.19 g/mol
InChI Key: UIPIUTVEKQBIMC-UHFFFAOYSA-N
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Description

1-Hexene, 6-methoxy- is an organic compound that belongs to the class of alkenes It is characterized by a hexene backbone with a methoxy group attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexene, 6-methoxy- can be synthesized through multiple-step organic reactions. One common method involves the alkylation of 1-hexene with methanol in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-hexene, 6-methoxy- often involves the trimerization of ethylene followed by selective functionalization. Catalysts such as Phillips catalysts are used to achieve high selectivity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Hexene, 6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed:

    Oxidation: 6-methoxyhexanol, 6-methoxyhexanal, and 6-methoxyhexanoic acid.

    Reduction: 6-methoxyhexane.

    Substitution: 6-chlorohexene, 6-bromohexene.

Scientific Research Applications

1-Hexene, 6-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexene, 6-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

    1-Hexene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    6-Methoxyhexane: Saturated version of 1-Hexene, 6-methoxy-, with different chemical properties.

    1-Hexanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity.

Uniqueness: 1-Hexene, 6-methoxy- is unique due to the presence of both an alkene and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

5084-33-3

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

6-methoxyhex-1-ene

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h3H,1,4-7H2,2H3

InChI Key

UIPIUTVEKQBIMC-UHFFFAOYSA-N

Canonical SMILES

COCCCCC=C

Origin of Product

United States

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